1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of interest due to its potential bioactive properties and its ability to bind with target molecules through hydrogen bonding .
Preparation Methods
The synthesis of 1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one can be achieved through various methods. One common approach involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The preparation of chalcone and the subsequent triazole Michael-addition to chalcone have been reported to have good green metrics .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially involving the alkylsulphanyl functional group.
Common reagents used in these reactions include sodium hydroxide (NaOH) and acetic acid for neutralization . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound’s ability to bind with enzymes and receptors makes it valuable in biological studies.
Industry: It is used in the formulation of fungicides, bactericides, and herbicides.
Mechanism of Action
The mechanism by which 1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one exerts its effects involves its ability to bind with target molecules through hydrogen bonding. This binding can affect various molecular targets and pathways, leading to its bioactive properties .
Comparison with Similar Compounds
Similar compounds to 1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one include other triazole derivatives such as:
Fluconazole: An antifungal drug.
Voriconazole: Another antifungal agent.
What makes this compound unique is its specific structural characteristics that allow it to bind with target molecules more effectively, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
1-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C14H16N4O2S/c1-10(19)9-21-14-16-15-13-17(7-8-18(13)14)11-3-5-12(20-2)6-4-11/h3-6H,7-9H2,1-2H3 |
InChI Key |
IFCATKNDPYPWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.